molecular formula C23H28FN3O3S B3994940 [4-(4-Fluorophenyl)piperazin-1-yl]{1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}methanone

[4-(4-Fluorophenyl)piperazin-1-yl]{1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}methanone

Cat. No.: B3994940
M. Wt: 445.6 g/mol
InChI Key: UIUWPRUVZJUPDH-UHFFFAOYSA-N
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Description

[4-(4-Fluorophenyl)piperazin-1-yl]{1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}methanone: is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a piperidinylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-Fluorophenyl)piperazin-1-yl]{1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}methanone typically involves multi-step organic reactions. One common route includes:

    Formation of the piperazine ring: This can be achieved by reacting 4-fluoroaniline with ethylene glycol in the presence of a dehydrating agent.

    Introduction of the sulfonyl group: The piperazine intermediate is then reacted with 4-methylbenzenesulfonyl chloride under basic conditions to introduce the sulfonyl group.

    Coupling with piperidin-4-ylmethanone: Finally, the sulfonylated piperazine is coupled with piperidin-4-ylmethanone using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Alcohol derivatives of the methanone moiety.

    Substitution: Halogenated derivatives of the fluorophenyl group.

Scientific Research Applications

Chemistry: : The compound is used as a building block in the synthesis of more complex molecules. Biology : It serves as a ligand in the study of receptor-ligand interactions. Medicine Industry : Used in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of [4-(4-Fluorophenyl)piperazin-1-yl]{1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}methanone involves its interaction with specific molecular targets, such as G-protein coupled receptors (GPCRs). The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. This can result in various pharmacological effects, depending on the receptor subtype and tissue distribution.

Comparison with Similar Compounds

  • [4-(4-Chlorophenyl)piperazin-1-yl]{1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}methanone
  • [4-(4-Methylphenyl)piperazin-1-yl]{1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}methanone

Uniqueness: The presence of the fluorophenyl group in [4-(4-Fluorophenyl)piperazin-1-yl]{1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}methanone imparts unique electronic properties, influencing its reactivity and binding affinity to molecular targets. This makes it distinct from its chlorinated or methylated analogs, which may exhibit different pharmacological profiles.

Properties

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28FN3O3S/c1-18-2-8-22(9-3-18)31(29,30)27-12-10-19(11-13-27)23(28)26-16-14-25(15-17-26)21-6-4-20(24)5-7-21/h2-9,19H,10-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIUWPRUVZJUPDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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